molecular formula C8H11N5O B2776078 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1928735-22-1

1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2776078
CAS RN: 1928735-22-1
M. Wt: 193.21
InChI Key: SCJLOUUFNPOCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are of great interest due to their biological potential . They have shown therapeutic interest and have been used in the development of new therapies .

Scientific Research Applications

Anticancer Applications

The compound has garnered attention due to its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor . CDK2 inhibition is an appealing target for cancer treatment, selectively targeting tumor cells. Researchers have designed and synthesized a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold. These compounds demonstrated significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 exhibited the best cytotoxic activities against these cell lines .

RAF-Dependent Proliferation Inhibition

The compound may also play a role in inhibiting RAF-dependent proliferation in cancer cultures. Specifically, it has been effective against A375 and HCT116 cell lines (with IC50 values of 9.2 nM and 220 nM, respectively). Additionally, it showed anti-tumor efficacy in a rat BRAF V600E ST019VR patient-derived xenograft (PDX) model in vivo .

Antiviral Properties

Preliminary studies suggest that this compound exhibits substantial antiviral activity . Further investigations are needed to explore its potential in combating viral infections.

Dihydrofolate Reductase (DHFR) Inhibition

Interestingly, related compounds have shown good antitumor effects on carcinosarcoma in rats by inhibiting dihydrofolate reductase (DHFR) .

In-Vitro Anticancer Activity

New heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine linkage have been synthesized and tested for in-vitro anticancer activity against various cancer cell lines. This compound is among those investigated .

Dual Activity Against Cell Lines and CDK2

Compound 14 displayed potent dual activity against both cancer cell lines and CDK2. It also induced alterations in cell cycle progression and apoptosis within HCT cells .

properties

IUPAC Name

1-methyl-6-(methylaminomethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-9-4-6-11-7-5(8(14)12-6)3-10-13(7)2/h3,9H,4H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJLOUUFNPOCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(C=NN2C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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